molecular formula C15H12N2O4S B1431279 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1204809-93-7

1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1431279
M. Wt: 316.3 g/mol
InChI Key: FFPBYWMCGCQYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (TSPP) is an organic compound that has been extensively studied due to its potential applications in pharmaceuticals, organic synthesis, and chemical biology. TSPP is a highly versatile compound due to its ability to serve as a building block for a variety of different structures, making it a useful tool for researchers.

Scientific Research Applications

Synthesis and Structural Characterisation

  • Research has shown the potential of derivatives of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in the synthesis and structural characterization of metal complexes. These compounds have been demonstrated to form complexes with metals such as cobalt, copper, and zinc, showcasing their utility in the field of coordination chemistry. The study highlights the structural diversity and complexity that these derivatives can introduce into metal-ligand assemblies, providing insights into their potential applications in catalysis, material science, and the development of novel functional materials (Sousa et al., 2001).

Intramolecular Hydroamination and Cyclisation

  • Another study focuses on the application of toluene- and nitrophenyl-sulfonyl groups, related to the chemical structure of interest, in the smooth cyclisation of homoallylic sulfonamides through carbenium ion generation. This process results in good to excellent yields of pyrrolidines, indicating the compound's relevance in synthesizing nitrogen-containing heterocycles. Such reactions are significant in organic synthesis, offering pathways to complex molecules with potential applications in pharmaceuticals and agrochemicals (Griffiths-Jones & Knight, 2010).

Acylation and Sulfonation Reactions

  • The reactivity of pyrrole and its derivatives with sulfonyl chlorides in the presence of zinc in toluene has been explored, resulting in the formation of 2-sulfonyl pyrrole derivatives. This study showcases the versatility of sulfonyl groups in modifying pyrrole derivatives, which is crucial for the development of compounds with varied electronic and physical properties for use in chemical research and industrial applications (Yadav et al., 2002).

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPBYWMCGCQYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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